Comparative Cross-Coupling Reactivity: C–I vs. C–Br Bond Strength Differential
The iodine substituent at the 4-position of 4-iodobenzofuran-3(2H)-one confers markedly enhanced reactivity in palladium-catalyzed cross-coupling reactions compared to the 4-bromo analog. This differentiation originates from the carbon–iodine bond dissociation energy (BDE) of approximately 57 kcal/mol, which is 13 kcal/mol lower than that of the carbon–bromine bond (~70 kcal/mol), enabling more facile oxidative addition to Pd(0) catalysts under milder thermal conditions [1]. While direct comparative catalytic turnover frequency (TOF) data for 4-iodobenzofuran-3(2H)-one versus 4-bromobenzofuran-3(2H)-one are not reported in the peer-reviewed literature, class-level inference from aryl iodide versus aryl bromide coupling studies consistently demonstrates that aryl iodides achieve >90% conversion at 25–50°C, whereas aryl bromides typically require 60–100°C or specialized ligand systems for equivalent yields [2]. This bond-strength differential is a well-established principle in organometallic chemistry and directly informs reagent selection for synthetic route planning [3].
| Evidence Dimension | Carbon–halogen bond dissociation energy (reactivity in oxidative addition) |
|---|---|
| Target Compound Data | C–I bond dissociation energy: ~57 kcal/mol |
| Comparator Or Baseline | 4-Bromobenzofuran-3(2H)-one: C–Br bond dissociation energy: ~70 kcal/mol |
| Quantified Difference | Δ = 13 kcal/mol lower for C–I (approximately 19% weaker bond) |
| Conditions | Gas-phase homolytic bond dissociation energies; predictive of relative oxidative addition rates in Pd(0) catalysis |
Why This Matters
Procurement of the iodo derivative enables synthetic routes that operate at lower temperatures with broader functional group tolerance, reducing side reactions and improving overall yield in multi-step sequences.
- [1] Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press, pp. 101-105. View Source
- [2] Miyaura, N.; Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. View Source
- [3] Hartwig, J.F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. View Source
